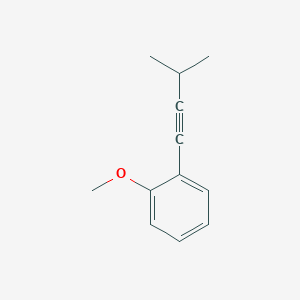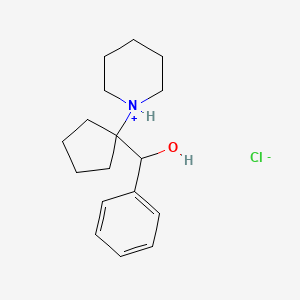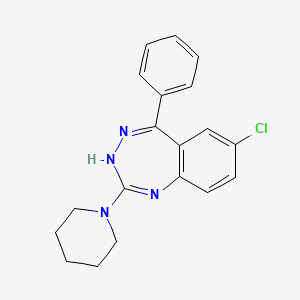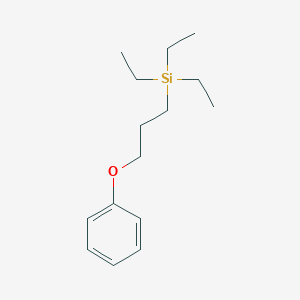
Triethyl(3-phenoxypropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(3-phenoxypropyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-phenoxypropyl group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications. The unique structure of this compound imparts specific chemical properties that make it valuable in synthetic organic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-phenoxypropyl)silane typically involves the reaction of triethylsilane with 3-phenoxypropyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. A common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Triethyl(3-phenoxypropyl)silane undergoes various chemical reactions, including:
Reduction: The silicon-hydrogen (Si-H) bond in the compound is highly reactive and can participate in reduction reactions. For example, it can reduce carbonyl compounds to their corresponding alcohols.
Hydrosilylation: This reaction involves the addition of the Si-H bond across unsaturated carbon-carbon bonds, such as alkenes and alkynes, to form organosilicon compounds.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.
Solvents: Reactions are typically carried out in organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Temperature and Pressure: Reaction conditions vary depending on the specific reaction but often involve moderate temperatures (25-100°C) and atmospheric pressure.
Major Products
Alcohols: Reduction of carbonyl compounds.
Organosilicon Compounds: Products of hydrosilylation reactions.
Substituted Silanes: Products of nucleophilic substitution reactions.
科学的研究の応用
Triethyl(3-phenoxypropyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and hydride donor in organic synthesis. It is also employed in the preparation of silicon-containing polymers and ceramics.
Biology: Investigated for its potential use in modifying biomolecules and surfaces for biosensor applications.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its ability to form stable Si-C bonds.
作用機序
The primary mechanism of action of Triethyl(3-phenoxypropyl)silane involves the reactivity of the Si-H bond. This bond can donate a hydride ion (H-) to various substrates, facilitating reduction reactions. The silicon atom can also form stable bonds with carbon, oxygen, and other elements, enabling the formation of diverse organosilicon compounds. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Triethylsilane: Similar in structure but lacks the phenoxypropyl group. It is commonly used as a reducing agent in organic synthesis.
Phenylsilane: Contains a phenyl group instead of a phenoxypropyl group. It is also used in hydrosilylation and reduction reactions.
Trimethylsilane: Contains three methyl groups instead of ethyl groups. It is used in similar applications but has different reactivity due to the smaller size of the methyl groups.
Uniqueness
Triethyl(3-phenoxypropyl)silane is unique due to the presence of the phenoxypropyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications where the phenoxy group can participate in further chemical transformations or provide specific interactions with other molecules.
特性
CAS番号 |
105732-03-4 |
|---|---|
分子式 |
C15H26OSi |
分子量 |
250.45 g/mol |
IUPAC名 |
triethyl(3-phenoxypropyl)silane |
InChI |
InChI=1S/C15H26OSi/c1-4-17(5-2,6-3)14-10-13-16-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChIキー |
BJLBVXIERCHVNT-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCCOC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


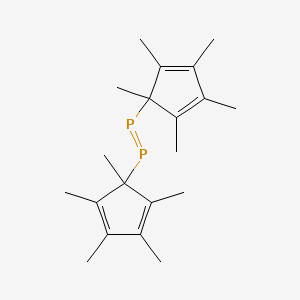


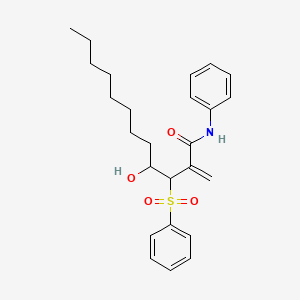
![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
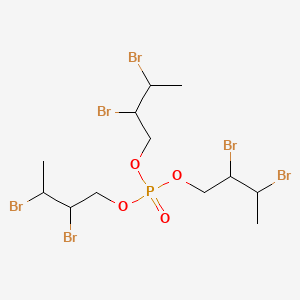
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)

